molecular formula C14H21NO2 B5609760 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide

2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide

Cat. No.: B5609760
M. Wt: 235.32 g/mol
InChI Key: GSBPNTAHVKNEJE-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a methylbutyl group attached to the acetamide moiety

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-11(2)8-9-15-14(16)10-12-4-6-13(17-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBPNTAHVKNEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 3-methylbutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(3-methylbutyl)acetamide.

    Reduction: Formation of 2-(4-methoxyphenyl)-N-(3-methylbutyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyphenyl)-N-(3-methylbutyl)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.

    2-(4-methoxyphenyl)-N-(2-methylpropyl)acetamide: Similar structure with a different alkyl group attached to the acetamide moiety.

    2-(4-methoxyphenyl)-N-(3-methylbutyl)ethanamide: Similar structure with an ethanamide moiety instead of an acetamide moiety.

Uniqueness

2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide is unique due to the specific combination of functional groups and the resulting chemical properties. Its methoxyphenyl group and methylbutyl group confer distinct reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

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